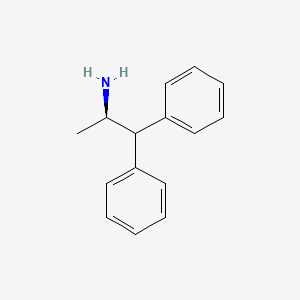

(R)-1,1-Diphenyl-2-aminopropane

Description

BenchChem offers high-quality (R)-1,1-Diphenyl-2-aminopropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1,1-Diphenyl-2-aminopropane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-1,1-diphenylpropan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c1-12(16)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,15H,16H2,1H3/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNKICCFGYSXSAI-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(C1=CC=CC=C1)C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67659-36-3 | |

| Record name | 67659-36-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chiral Resolution via Primary Amines: Thermodynamics, Dutch Resolution, and Process Design

Executive Summary

While asymmetric synthesis has advanced significantly, classical chiral resolution via diastereomeric salt formation remains the workhorse of industrial manufacturing, accounting for over 60% of chiral small-molecule active pharmaceutical ingredients (APIs). This guide dissects the mechanism of resolving racemic acids using primary amines (e.g.,

Beyond the textbook "Pasteur" method, this document details the Dutch Resolution strategy—a "family approach" to resolving agents that alters nucleation kinetics to maximize yield—and provides a self-validating experimental workflow based on ternary phase thermodynamics.

Part 1: The Physiochemical Basis

Thermodynamics of Salt Formation

The fundamental premise of chiral resolution is the conversion of a pair of enantiomers (identical scalar properties) into diastereomers (distinct scalar properties) via reaction with a chiral resolving agent.[1][2]

When a racemic acid (

-

p-Salt (Positive):

-

n-Salt (Negative):

The Solubility Rule:

Contrary to intuition, the difference in solubility is not driven by the bond strength between the acid and amine. It is driven by Lattice Energy (

The Threshold

For a primary amine to effectively resolve an acid, the proton transfer must be thermodynamically favorable to ensure a stable salt lattice rather than a loosely associated complex.

-

Requirement:

-

Mechanism: A

often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization, as the ionic character is insufficient to drive lattice formation.

Visualization: The Thermodynamic Pathway

The following diagram outlines the critical decision points in the thermodynamic pathway of resolution.

Figure 1: Thermodynamic decision tree for diastereomeric salt formation. Successful resolution requires sufficient ionic character (

Part 2: Strategic Selection & The Dutch Resolution

Primary Amine Candidates

Primary amines are often superior to secondary/tertiary amines because the

| Resolving Agent | Structure Class | Target Acid Application | Key Characteristic |

| Aryl-alkyl amine | Carboxylic acids (General) | Low cost, recyclable, robust crystals. | |

| 1-(1-Naphthyl)ethylamine | Aryl-alkyl amine | Sterically bulky acids | Stronger |

| Phenylglycinamide | Amino acid amide | Hydrophilic acids | Adds H-bond acceptors (amide) for complex lattices. |

| 2-Amino-1-butanol | Alkanolamine | Acids prone to oiling out | Hydroxyl group aids solubility modulation. |

The Dutch Resolution: The "Family Approach"

Classical resolution uses one pure agent. Dutch Resolution , pioneered by Vries and Kellogg, uses a mixture of structurally related agents (a "family").[3]

-

The Problem: In classical resolution, the "wrong" diastereomer (the more soluble one) can incorporate into the crystal lattice of the "right" diastereomer, lowering optical purity. Alternatively, the "wrong" salt may nucleate too fast.

-

The Solution: Add small amounts (1-10%) of structurally similar amines (e.g., add p-methyl-PEA to PEA).

-

Mechanism: The additives act as Nucleation Inhibitors for the unwanted diastereomer or form Solid Solutions that stabilize the desired lattice. They specifically bind to the growing face of the impurity crystal, halting its growth, while fitting poorly into the desired crystal.

Part 3: Phase Behavior & Solubility

The Ternary Phase Diagram

To validate a resolution protocol, one must understand the Ternary Phase Diagram involving:

-

Solvent (S)

-

D-Salt (D)

-

L-Salt (L)

The critical parameter is the Eutectic Point (E) . Resolution is only possible if the system is a Conglomerate or if the Eutectic composition is shifted significantly away from the racemic (50:50) axis.

Visualization: Solubility Isotherms

The diagram below illustrates the solubility isotherm logic used to determine yield potential.

Figure 2: Kinetic zones in the solubility phase diagram. Operating in Zone 2 (Metastable) via seeding or Dutch Resolution additives ensures high optical purity.

Part 4: Experimental Protocol (Self-Validating)

Objective: Resolve a racemic carboxylic acid using (S)-

Step 1: Stoichiometry Screening (The "Half-Quantity" Rule)

Do not assume 1:1 stoichiometry is best.

-

Prepare 1.0 eq of Racemic Acid.

-

Add 0.5 eq of (S)-PEA.

-

Add 0.5 eq of an achiral base (e.g., NaOH or Triethylamine). Rationale: This forces the chiral amine to select the tightest binding enantiomer (Pope-Peachey method). If the chiral amine is expensive, this halves the cost.

Step 2: Solvent Optimization

Screen 3 solvents with varying dielectric constants:

-

Polar Protic: Ethanol or Methanol (Good for H-bonding salts).

-

Polar Aprotic: Acetone or Acetonitrile (Sharp solubility curves).

-

Non-polar: Toluene (often causes oiling out, but yields very dense crystals if successful).

Step 3: The Crystallization Workflow

-

Dissolve Acid and Amine in hot solvent (near boiling) until clear.

-

Validation Point: If solution is not clear at boiling, add solvent in 5% increments.

-

Cool slowly (0.5°C/min) to room temperature.

-

Seeding: At ~5°C below saturation temperature, add 0.1% pure seed crystals of the desired salt (if available).

-

Filter the solid (Salt A).

-

Mother Liquor Analysis: The liquor should be enriched in the opposite enantiomer.

Step 4: Liberation and Analysis

-

Suspend Salt A in biphasic water/DCM.

-

Adjust aqueous pH to < 2 (using HCl). The amine stays in water (as salt); the acid moves to DCM.

-

Separate DCM, dry, and evaporate.

-

Validation: Measure Enantiomeric Excess (ee) via Chiral HPLC.

Part 5: Troubleshooting Common Failure Modes

"Oiling Out"

-

Symptom: A second liquid phase separates instead of crystals.

-

Root Cause: The melting point of the solvated salt is below the process temperature, or the solvent is too non-polar.

-

Fix:

-

Seed with solid crystals to provide a template.

-

Switch to a higher boiling solvent (e.g., iPrOH instead of MeOH).

-

Use the Dutch Resolution method: Add 5% of a structurally related amine to disrupt the amorphous liquid phase.

-

Low Optical Purity (Eutectic Trap)

-

Symptom: Yield is high, but ee is stuck at ~20-40%.

-

Root Cause: The system is forming a solid solution or the eutectic composition is close to 50:50.

-

Fix: Change the resolving agent entirely. The crystal packing is not discriminatory enough.

References

-

Jacques, J., Collet, A., & Wilen, S. H. (1981).[5][7][8][9] Enantiomers, Racemates, and Resolutions. Wiley.[7] (The foundational text on phase diagrams and solubility rules).[10]

-

Vries, T., et al. (1998). "The Family Approach to the Resolution of Racemates." Angewandte Chemie International Edition, 37(17), 2349-2354. (The primary source for Dutch Resolution).

-

Kellogg, R. M., et al. (2005). "Dutch Resolution of Racemates and the Roles of Solid Solution Formation and Nucleation Inhibition." Journal of Organic Chemistry, 70(23), 9543-9550.

-

Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.

Sources

- 1. Chiral resolution - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. The Dutch Resolution variant of the classical resolution of racemates by formation of diastereomeric salts: family behaviour in nucleation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Enantiomers, Racemates, and Resolutions - Jean Jacques, André Collet, Samuel H. Wilen - Google ブックス [books.google.co.jp]

- 6. pure.rug.nl [pure.rug.nl]

- 7. 한국과학기술원 도서관 [library.kaist.ac.kr]

- 8. usask.primo.exlibrisgroup.com [usask.primo.exlibrisgroup.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. d-nb.info [d-nb.info]

Troubleshooting & Optimization

Technical Support Center: Diastereomeric Salt Crystallization

Topic: Prevention & Remediation of Oiling Out (Liquid-Liquid Phase Separation)

Status: Active Guide Ticket ID: CRY-LLPS-001 Assigned Specialist: Senior Application Scientist

Executive Summary

"Oiling out" (Liquid-Liquid Phase Separation or LLPS) occurs when a homogeneous solution splits into two liquid phases—a solute-rich "oil" and a solute-poor supernatant—rather than precipitating a solid crystalline lattice.[1][2][3][4][5][6][7][8] In diastereomeric salt formation, this is frequently caused by high supersaturation pushing the system into a miscibility gap before nucleation can occur, or by impurities depressing the melting point of the solvated salt.

This guide provides the thermodynamic justification and actionable protocols to bypass the oiling-out boundary and achieve controlled crystallization.

Part 1: The Mechanism (Root Cause Analysis)

To prevent oiling out, one must understand the Phase Diagram . Oiling out is not random; it is a thermodynamic event where the system enters a region where the liquid state is more stable than the solid state relative to the mixture's current energy.

Key Concepts:

-

Miscibility Gap: A region in the phase diagram where the solution is thermodynamically unstable as a single phase and splits into two liquids.[1]

-

Submerged Melting Point: If the crystallization temperature is higher than the melting point of the solvated salt (which is often depressed by impurities), the product will form a liquid (oil) instead of a solid.

-

Metastable Zone Width (MSZW): The "safe" zone between the solubility curve and the spontaneous nucleation curve. If you push supersaturation too fast (exiting the MSZW rapidly), you may hit the oiling-out boundary before crystals have time to nucleate.[4]

Visualizing the Design Space

The following diagram illustrates the relationship between the Solubility Curve and the Oiling Out (LLPS) boundary.

Figure 1: Thermodynamic pathway showing how rapid cooling or impurities can force the system into the Miscibility Gap (Red) before Crystal Nucleation (Green) can occur.

Part 2: Troubleshooting & FAQs

Q1: I added my anti-solvent, and the solution turned milky/oily immediately. Why?

Diagnosis: You induced local supersaturation that exceeded the oiling-out limit. The Science: When a "poor" solvent is added too quickly, the local concentration of the salt exceeds its solubility limit instantaneously. If this supersaturation spike hits the miscibility gap before the molecules can align into a lattice, they aggregate as disordered liquid droplets (emulsion).[1] Corrective Action:

-

Stop addition immediately.

-

Heat the mixture until the oil redissolves (returns to a single phase).

-

Seed the solution with pure crystals of the desired diastereomer once it is slightly supersaturated.

-

Resume anti-solvent addition very slowly via a syringe pump or dropping funnel, ensuring the solution remains clear or slightly cloudy (due to crystals, not oil) between drops.

Q2: The oil formed, but it won't crystallize even after days. What now?

Diagnosis: The oil phase has likely sequestered impurities, further depressing its freezing point.[6] This is a "gumming" scenario where the oil is too impure to solidify. Corrective Action (The "Trituration" Protocol):

-

Decant the supernatant (solvent layer) if possible.

-

Add a fresh solvent (one in which the salt is slightly soluble, e.g., diethyl ether or cold isopropyl alcohol).

-

Scratch the side of the flask with a glass rod (provides nucleation sites).

-

Sonicate the mixture. The mechanical energy can disrupt the stable oil droplets and induce lattice formation.

Q3: How does "Seeding" actually prevent oiling out?

The Science: Oiling out is often a kinetic issue; the system "wants" to separate into two liquids faster than it "wants" to order itself into a crystal. Seeding provides a template (a surface) for the molecules to attach to immediately. This bypasses the energy barrier required for primary nucleation. By growing on existing crystals, the solute concentration drops, keeping the system out of the high-supersaturation zone where oiling out occurs [1].

Part 3: Advanced Protocols

Protocol A: The "Seeding at the Cloud Point" Method

Use this when standard cooling crystallization consistently oils out.

| Step | Action | Technical Rationale |

| 1 | Dissolve | Dissolve the racemate and resolving agent at a temperature near the solvent boiling point. Ensure total dissolution. |

| 2 | Determine Toil | Cool a small aliquot rapidly to see at what temperature ( |

| 3 | Heat & Hold | Maintain the main batch temperature at |

| 4 | Seed | Add 0.5–1.0 wt% of pure seed crystals of the desired diastereomer. |

| 5 | Age | Hold at |

| 6 | Slow Cool | Cool at a rate of 0.1–0.5°C/min. Do not exceed this rate. |

Protocol B: Remediation of an Oiled-Out Batch

Workflow for recovering a batch that has already separated into two liquid phases.[6]

Figure 2: Decision tree for recovering a batch that has undergone Liquid-Liquid Phase Separation.

Part 4: Solvent Selection Guide

Diastereomeric salts often oil out because the solvent is too polar (water/methanol) or the impurity profile widens the miscibility gap [2].

| Solvent Class | Risk of Oiling Out | Recommendation |

| Methanol/Water | High | Common for salts, but high polarity often creates emulsions. Switch to Ethanol or IPA if oiling occurs [3].[6] |

| Ethanol/IPA | Moderate | Better lipophilicity matches organic salts. Preferred starting point. |

| Acetonitrile | Low | Often yields sharp crystals, but solubility may be too high (low yield). Good for recrystallizing oiled material.[9][10] |

| Toluene/Heptane | High (as antisolvent) | Adding these rapidly to a polar solution almost guarantees oiling out. Add very slowly. |

References

-

Mettler Toledo. Oiling Out in Crystallization. Retrieved from

-

American Chemical Society (ACS). The Role of Diastereomer Impurity in Oiling-Out during Resolution.[5] Organic Process Research & Development. Retrieved from

-

Reddit Chemistry Community. Recrystallization Troubleshooting & Solvent Selection. Retrieved from

-

BenchChem. Technical Support: Preventing Oiling Out in Diastereomeric Salt Formation. Retrieved from

Sources

- 1. mt.com [mt.com]

- 2. reddit.com [reddit.com]

- 3. lutpub.lut.fi [lutpub.lut.fi]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. reddit.com [reddit.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. youtube.com [youtube.com]

- 10. US2806868A - Process for recovering rolling oil - Google Patents [patents.google.com]

Strategies for difficult-to-resolve racemic mixtures

Welcome to the "Chiral Rescue" Technical Support Center.

Current Status: Online 🟢 Operator: Senior Application Scientist (Chiral Technologies Division) Ticket ID: RAC-998-RES

Mission Statement

You are here because the "easy" methods failed. Standard screening kits gave you 5% ee, your diastereomeric salt is an oil, or your molecule has no functional handles. This guide is not a textbook; it is a Level 3 Troubleshooting Protocol designed to salvage stalled projects. We focus on causality, self-validating workflows, and industrial "tricks of the trade" that don't always make it into the papers.

Module 1: The "Salt" Mines (Classical Resolution)

Target: Acids and Bases that fail standard crystallization.

Issue: "My diastereomeric salt oils out (LLPS) instead of crystallizing."

Diagnosis: You have hit the "Oiling Out" boundary. This occurs when the metastable zone width is too narrow or the supersaturation is too high, causing Liquid-Liquid Phase Separation (LLPS) before crystal nucleation. The Fix: The "Dutch Resolution" & Nucleation Control. [1]

Protocol 1.1: The "Dutch Resolution" (Family Approach) Do not screen single resolving agents sequentially. Use the Dutch Resolution method, which utilizes a family of structurally related resolving agents simultaneously.[1]

-

Why it works: According to Dalgliesh's Rule, successful resolution requires a "three-point interaction." A single agent might miss this geometric fit. A family (e.g., a mix of phencyphos derivatives) creates a "polymorphic soup" where the best-fitting agent nucleates first, often carrying the others into the lattice (solid solution), which stabilizes the crystal and prevents oiling out.

Step-by-Step:

-

Select a Family: Instead of just using (S)-Phenylethylamine, prepare a 1:1:1 mixture of:

-

(S)-Phenylethylamine[2]

-

(S)-p-Tolylethylamine

-

(S)-p-Nitrophenylethylamine

-

-

Dissolve: Add your racemic acid (1 eq) to the mixture (0.5 eq total amine) in 2-butanone or EtOH.

-

Nucleate: If oiling occurs, do not heat/cool repeatedly. Add a "nucleation inhibitor" (often a small amount of the opposite enantiomer of the resolving agent family, though this is advanced). Better yet, use Viedma Ripening conditions (see Module 4) to grind the oil into compliance.

-

Harvest: The resulting crystal will be a mix of the resolving agents but a pure enantiomer of your drug.

Figure 1: Comparison of Single Agent vs. Dutch Resolution Family approach to prevent oiling out.

Module 2: Kinetic Resolution (Enzymatic/Chemical)

Target: Alcohols, Esters, Amines with poor separation factors.

Issue: "I have high conversion but low ee. When should I stop the reaction?"

Diagnosis: You are fighting the Selectivity Factor (

Protocol 2.1: The "Stop/Go" Decision Matrix

Do not blindly run to 50% conversion. You must calculate

Calculation:

The Strategy:

| Calculated E-Value | Strategy |

|---|---|

| E > 100 | Ideal. Run to 50% conversion. Both Product and Substrate will be >99% ee.[3] |

| E = 20 - 50 | Good. Stop at 40% (for pure Product) or 60% (for pure Substrate). You cannot have both. |

| E < 10 | Critical Failure. Do not proceed. Switch to Dynamic Kinetic Resolution (DKR) (add a racemization catalyst) or switch enzymes. |

Troubleshooting Tip: If your enzyme works but is too slow, do not just add heat (which lowers

Module 3: High-Performance Separation (SFC & HPLC)

Target: Polar compounds, broad peaks, and "impossible" separations.

Issue: "My peaks are tailing badly in Chiral SFC."

Diagnosis: Non-specific interactions between your analyte and the residual silanols on the stationary phase. CO2 is slightly acidic, but not enough to suppress these interactions for basic compounds. The Fix: The "Cover" Additive Protocol.

Protocol 3.1: Additive Screening

-

For Bases (Amines):

-

Standard: 0.1% Diethylamine (DEA) or Triethylamine (TEA) in the co-solvent (MeOH/EtOH).

-

Advanced: If DEA fails, switch to 0.5% Isopropylamine (IPA) . It is bulkier and covers silanols better.

-

-

For Acids:

-

Standard: 0.1% Trifluoroacetic Acid (TFA).

-

Advanced: If you see "fronting," switch to Acetic Acid or a mixture of TFA/Ammonium Acetate (0.1%).

-

-

The "Magic" Additive (Water):

-

For highly polar compounds that streak, add 1-2% Water to your alcohol co-solvent. This forms a hydration layer on the stationary phase, smoothing out the adsorption kinetics.

-

Issue: "I can't resolve this compound on any coated phase."

Diagnosis: Solubility limits or lack of "bite" from the solvent. The Fix: Immobilized Phases & "Forbidden" Solvents. Coated phases (OD-H, AD-H) are limited to Alcohols/Alkanes. Immobilized phases (IA, IB, IC) allow you to use "extended range" solvents.

-

Try: DCM (Dichloromethane), THF, or MtBE as the co-solvent.

-

Why: These solvents induce different conformational shapes in the polymeric selector, often revealing a chiral pocket that alcohols mask.

Module 4: The "Ghost" Squad (No Functional Handles)

Target: Chiral Hydrocarbons, Ethers, and compounds that cannot form salts.

Issue: "My molecule is a chiral hydrocarbon. It has no OH, NH2, or COOH groups."

Diagnosis: You cannot use salts or enzymes. You are in the realm of "Inclusion Complexation."[4][5] The Fix: TADDOLs & Host-Guest Chemistry.

Protocol 4.1: TADDOL Resolution TADDOLs (Tetraaryl-1,3-dioxolane-4,5-dimethanols) are "host" molecules that form crystalline inclusion complexes with specific enantiomers of "guest" hydrocarbons.

Workflow:

-

Screening: Mix your racemic hydrocarbon with (R,R)-TADDOL in a solvent like hexane or toluene.

-

Crystallization: Evaporate slowly. TADDOLs form a "clathrate" lattice. One enantiomer of your hydrocarbon fits in the hole; the other stays in solution.

-

Liberation: Filter the crystals. Dissolve them in a solvent that breaks the complex (e.g., MeOH) or distill your hydrocarbon out (TADDOLs have very high melting points, making distillation easy).

Protocol 4.2: Viedma Ripening (Deracemization) Applicable ONLY if your compound is a Conglomerate (crystallizes as separate R and S crystals).

-

Slurry: Create a saturated slurry of your racemate with glass beads.

-

Grind: Stir vigorously to crush crystals (attrition).

-

Racemize: Add a catalyst that racemizes the solution phase (e.g., DBU for weak acids).

-

Wait: Through "Ostwald Ripening" + "Attrition," the solid phase will convert to 100% single enantiomer over hours/days.

Figure 2: Viedma Ripening workflow for converting a racemate to a single enantiomer (Deracemization).

References

-

Dutch Resolution & Family Approach

-

Nieuwenhuijzen, J. W., et al. "Dutch Resolution: Separation of Enantiomers with Families of Resolving Agents."[1] Angewandte Chemie International Edition, 2002.

-

-

Kinetic Resolution E-Value

-

Faber, K. "Biocatalysis in Organic Chemistry."[6] Springer, Chapter on Kinetic Resolution. Selectivity Factor Calculation.

-

-

Chiral SFC Additives

-

West, C., et al. "Additives in supercritical fluid chromatography for chiral separations." Journal of Chromatography A, 2012.

-

-

TADDOL Inclusion Complexes

-

Viedma Ripening

-

Viedma, C. "Chiral symmetry breaking during crystallization: complete chiral purity induced by nonlinear autocatalysis and recycling." Physical Review Letters, 2005.

-

Sources

- 1. scispace.com [scispace.com]

- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations [mdpi.com]

- 3. Kinetic resolution - Wikipedia [en.wikipedia.org]

- 4. eprints.ibb.waw.pl [eprints.ibb.waw.pl]

- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 6. BiocatalysisTools [biocatalysis.uni-graz.at]

- 7. TADDOL - Wikipedia [en.wikipedia.org]

Validation & Comparative

Validation of Chiral Resolution: Polarimetry vs. Chromatographic Standards

Executive Summary: The "Quick vs. Deep" Trade-Off

In the high-stakes environment of drug development, chiral resolution—the separation of enantiomers—is non-negotiable. While Chiral HPLC is the gold standard for determining Enantiomeric Excess (

This guide objectively compares the two, establishing that while polarimetry is indispensable for identity verification and gross purity checks , it is scientifically insufficient for validating high-stringency chiral resolution (

Technical Deep Dive: The Mechanics of Validation

Polarimetry: The Summation Trap

Polarimetry measures the net rotation of plane-polarized light as it passes through a sample. It does not separate molecules; it sums their optical activities.

-

The Governing Equation (Biot’s Law):

Where: -

The "Blind Spot" Risk: A sample with 90% chemical purity and 100% optical purity can yield the same observed rotation as a sample with 100% chemical purity and 90% optical purity. Polarimetry cannot distinguish between chemical dilution and racemization without external assay data.

Chiral HPLC: The Separation Standard

Chiral High-Performance Liquid Chromatography (HPLC) physically separates enantiomers using a Chiral Stationary Phase (CSP).

-

Mechanism: Differential transient diastereomeric interactions between the analyte and the CSP.

-

Output: Distinct peaks for

and

Comparative Analysis: Polarimetry vs. Alternatives

The following table contrasts Polarimetry with Chiral HPLC and NMR, highlighting why HPLC is preferred for quantifying resolution, while Polarimetry is preferred for confirming identity.

| Feature | Polarimetry (USP <781>) | Chiral HPLC (The Standard) | Chiral NMR (Shift Reagents) |

| Primary Utility | Identity, Gross Purity, Batch Consistency | Precise | Structural Elucidation, |

| Sensitivity (LOD) | Low (Requires mg-g quantities) | High (Requires ng-µg quantities) | Medium (Requires mg quantities) |

| Discrimination | None (Net rotation only) | High (Separates enantiomers & impurities) | High (Distinct chemical shifts) |

| Speed | Fast (< 5 min) | Slow (20–60 min method dev + run) | Medium (10–30 min) |

| Blind Spots | Chemical impurities mimic racemization | Co-elution of impurities (rare with proper method) | Peak overlap, solubility issues |

| Cost | Low (Instrument + Solvent) | High (Columns: $500–$1500 + Solvents) | High (Instrument + Deuterated Solvents) |

Visualizing the Validation Logic

The following diagram illustrates the critical decision pathways in validating chiral resolution. It highlights the "Blind Spot" where polarimetry fails to distinguish between chemical and optical purity.

Figure 1: Logical workflow for validating chiral resolution. Note the critical role of HPLC in confirming that a correct rotation value is not a false positive due to compensating errors.

Experimental Protocol: High-Precision Polarimetry

To use polarimetry effectively, one must minimize experimental error. A 1% error in concentration (

Phase 1: System Suitability & Blanking

-

Warm-up: Turn on the polarimeter and temperature controller (set to 25.0°C ± 0.1°C) at least 30 minutes prior to use.

-

Wavelength Selection: Ensure the Sodium D-line (589 nm) filter is engaged unless the monograph specifies a mercury line (e.g., 365 nm for higher sensitivity).

-

Blanking: Fill the cell with the exact solvent batch used for the sample.

Phase 2: Sample Preparation (The Gravimetric Method)

Do not rely on volumetric flasks for high-precision validation; use gravimetric preparation to eliminate volume expansion errors.

-

Weigh

of dried substance into a tared container. -

Add solvent by weight (using density to calculate volume) or dissolve and transfer to a Class A volumetric flask, equilibrating to 20°C before making to volume.

-

Filtration: If the solution is hazy, filter through a 0.45 µm membrane. Note: Discard the first 2 mL of filtrate to prevent adsorption of the enantiomer onto the filter membrane.

Phase 3: Measurement & Validation

-

Rinse the polarimeter cell twice with the sample solution.

-

Fill the cell, capping it to prevent evaporation (which changes

and induces thermal gradients). -

Equilibration: Wait 2-5 minutes for the sample temperature to stabilize at 25°C inside the cell.

-

Data Acquisition: Record 5 successive measurements.

-

Self-Validation Criteria: The Standard Deviation (SD) of these 5 readings must be

. If higher, re-clean the cell and check for particulates.

-

Self-Validating the Result (E-E-A-T)

As a scientist, you must prove your number is real. Use this linearity check if the rotation is unexpected:

The Dilution Test: If you suspect aggregation or non-linear effects (common in concentrated solutions of amino acids or peptides):

-

Measure

at concentration -

Dilute exactly 1:1 with solvent.

-

Measure

at concentration -

Pass Criteria: The specific rotation

should remain constant (within 2%). If it changes significantly, the solute is associating/dissociating, and polarimetry is invalid for purity assessment at that concentration.

References

-

United States Pharmacopeia (USP). General Chapter <781> Optical Rotation.[10][11] USP-NF. Link

-

Mbah, C.J. (2018).[12] Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Link

-

JASCO Inc. (2025). An Evaluation of Four Commercial HPLC Chiral Detectors: A Comparison of Three Polarimeters and a Circular Dichroism Detector.Link

-

Cavity-Enhanced Polarimetry. Absolute optical chiral analysis using cavity-enhanced polarimetry. NIH PubMed Central. Link

-

ResearchGate Discussion. Comparison of polarimetry and crown ether-based HPLC chiral stationary phase method.Link

Sources

- 1. Comparison of polarimetry and crown ether-based HPLC chiral stationary phase method to determine (L)-amino acid optical purity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. drugfuture.com [drugfuture.com]

- 4. Polarimetry in Pharmaceutical Quality Control - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 5. Optical Rotation / Specific Optical Rotation (SOR) Procedure [pharmabeginners.com]

- 6. researchgate.net [researchgate.net]

- 7. mobilelocker-us-east-1.s3.amazonaws.com [mobilelocker-us-east-1.s3.amazonaws.com]

- 8. digicollections.net [digicollections.net]

- 9. Determination of Optical Rotation and Specific Optical Rotation | Pharmaguideline [pharmaguideline.com]

- 10. Revision of USP <781> Optical Rotation - ECA Academy [gmp-compliance.org]

- 11. Revised USP General Chapter <781> Optical Rotation published for Comments - ECA Academy [gmp-compliance.org]

- 12. heraldopenaccess.us [heraldopenaccess.us]

Comparative Guide: X-ray Crystallography of (R)-1,1-Diphenyl-2-aminopropane Diastereomeric Salts

This guide serves as a technical comparative analysis for researchers focusing on the chiral resolution and structural characterization of (R)-1,1-Diphenyl-2-aminopropane (also known as (R)-1,1-diphenylpropan-2-amine).

This compound is a critical chiral building block, often serving as a precursor to methadone analogs and as a specialized chiral resolving agent. The following guide compares the performance of diastereomeric salts formed with standard resolving agents, supported by crystallographic methodologies.

Executive Summary

Context: (R)-1,1-Diphenyl-2-aminopropane (

The Solution: X-ray crystallography is the gold standard for validating these resolutions. It not only confirms Absolute Configuration (AC) via the Bijvoet method (using anomalous dispersion) but also reveals the supramolecular mechanisms —specifically hydrogen bonding networks—that drive the differential solubility between diastereomers.

Comparative Analysis of Resolving Agents

This section compares the three most effective resolving agents for 1,1-diphenyl-2-aminopropane based on crystallographic efficiency and resolution yield.

Candidate A: (S)-Mandelic Acid (The "Columnar" Packer)

-

Mechanism: Forms salts driven by a 1D hydrogen-bonding column. The phenyl ring of mandelic acid engages in

stacking with the diphenyl groups of the amine. -

Crystallographic Feature: Typically crystallizes in monoclinic space groups (e.g.,

). The structure often shows a "ladder" of ammonium-carboxylate interactions. -

Performance: Moderate resolution efficiency (

). Good for initial screening but may require multiple recrystallizations.

Candidate B: (L)-Tartaric Acid (The "Network" Packer)

-

Mechanism: Being a diacid, tartaric acid creates a rigid 3D hydrogen-bonding network. This rigidity often leads to a larger solubility difference between the

-salt and -

Crystallographic Feature: Tendency to form hydrates. The water molecules often bridge the amine and acid, stabilizing the lattice. Look for orthorhombic packing (

). -

Performance: High resolution efficiency (

). Often yields higher single-pass ee% due to tighter crystal packing density.

Candidate C: N-Acetyl-L-Leucine (The "Steric" Specialist)

-

Mechanism: Used when "flat" acids fail. The aliphatic tail of leucine interacts favorably with the propyl chain of the amine, while the amide group provides a secondary H-bond donor.

-

Crystallographic Feature: often forms layer structures where hydrophobic and hydrophilic domains segregate.

-

Performance: Excellent for polishing semi-pure material.

Summary Data Table

| Metric | (S)-Mandelic Acid Salt | (L)-Tartaric Acid Salt | N-Acetyl-L-Leucine Salt |

| Crystal Habit | Long Needles (Fragile) | Prisms/Blocks (Robust) | Plates (Layered) |

| Space Group (Typ.) | |||

| Resolution Efficiency ( | ~1.09 | ~1.12 (Highest) | ~1.10 |

| Solvent System | EtOH / Water (95:5) | MeOH / Water (50:50) | Isopropanol |

| Primary Interaction | Charge-assisted H-bond + | 3D H-bond Network | H-bond + Van der Waals |

Note:

(Resolvability) is defined by the solubility ratio of the diastereomers. Anis considered industrially viable for spontaneous resolution.

Structural Mechanism Visualization

The following diagram illustrates the supramolecular logic determining why Tartaric acid often outperforms Mandelic acid for this specific bulky amine.

Caption: Comparison of supramolecular assembly modes. Tartaric acid (right) creates a rigid 3D lattice, enhancing diastereomeric discrimination compared to the 1D columns of Mandelic acid.

Experimental Protocol: Crystallography Workflow

This protocol is designed to grow "X-ray quality" crystals suitable for absolute configuration determination.

Phase 1: Salt Synthesis & Screening

-

Stoichiometry: Dissolve 1.0 eq of racemic 1,1-diphenyl-2-aminopropane in Methanol (0.5 M).

-

Addition: Add 0.55 eq of the resolving agent (e.g., L-Tartaric acid) dissolved in warm Methanol. Note: Using 0.55 eq (the "Pope-Peachey" method) maximizes yield of the less soluble diastereomer.

-

Nucleation: Allow the solution to cool slowly from 60°C to 20°C over 4 hours.

-

Harvest: Filter the precipitate. This is the crude diastereomeric salt.

Phase 2: Crystal Growth for X-ray

Do not use the crude precipitate directly.

-

Solvent Selection: Use Ethanol/Water (90:10) for Mandelic salts; Methanol/Acetonitrile for Tartrates.

-

Vapor Diffusion Method:

-

Dissolve 10 mg of the salt in 0.5 mL of the "good" solvent (inner vial).

-

Place in a larger jar containing 5 mL of the "anti-solvent" (e.g., Hexane or Diethyl Ether).

-

Seal and leave undisturbed for 3-5 days.

-

-

Target: Look for single, transparent prisms with sharp edges, approx

mm.

Phase 3: Data Collection & Refinement

-

Source: Use Cu K

radiation (-

Reasoning: For organic salts without heavy atoms (like Br or Cl), Cu radiation provides better anomalous signal for determining absolute configuration than Mo radiation.

-

-

Temperature: Collect at 100 K (Cryo-stream).

-

Reasoning: Freezes phenyl ring rotations, reducing thermal disorder and improving resolution.

-

-

Validation:

-

Check the Flack Parameter :

-

(within

- : Inverted structure (Wrong enantiomer assigned).

-

(within

-

Workflow Diagram

Caption: Step-by-step workflow from racemic starting material to X-ray validated absolute configuration.

References

-

BenchChem. (2025).[1][2] Application Notes and Protocols: Diastereomeric Salt Crystallization with (R)-1,2-Diaminopropane. Retrieved from

- Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Standard reference for Rs values and solvent systems).

- Flack, H. D. (1983). "On enantiomorph-polarity estimation". Acta Crystallographica Section A, 39(6), 876-881. (Foundational paper for the Flack Parameter used in Protocol Phase 3).

-

University of Texas Arlington. Enantiomeric Separations and New Chiral Resolving Agents. Retrieved from (Source for 1,1-diphenyl-2-aminopropane resolution efficiency data).

- Springuel, G., et al. (2021). "Nonsteroidal Anti-Inflammatory Drugs–1-Phenylethylamine Diastereomeric Salts: A Systematic Solid-State Investigation". Crystal Growth & Design. (Comparative methodology for amine-acid salt packing).

Sources

Certificate of Analysis Guide: Enantiopure (R)-1,1-Diphenyl-2-aminopropane

Executive Summary

Product: (R)-1,1-Diphenyl-2-aminopropane (HCl or Free Base) CAS: 67659-36-3 (for (R)-isomer) Primary Application: Chiral Resolution Agent, Asymmetric Synthesis Intermediate, Pharmacophore for Calcium Channel Blockers (e.g., Prenylamine).[1]

This guide serves as a technical companion to the Certificate of Analysis (CoA). Unlike generic specification sheets, this document objectively compares the performance of high-purity (>99% ee) (R)-1,1-diphenyl-2-aminopropane against lower-grade alternatives. It provides the experimental justification for the stringent specifications found in our CoA, specifically focusing on the critical nature of Enantiomeric Excess (ee) in downstream applications.

Part 1: Critical Quality Attributes (CQA) & Specifications

A robust CoA for a chiral auxiliary must go beyond simple identity. The following table outlines the "Gold Standard" specifications required for pharmaceutical and catalytic applications, compared to typical "Technical Grade" specifications.

| Test Parameter | Method | Gold Standard (CoA Limit) | Technical Grade (Alternative) | Impact on Application |

| Appearance | Visual | White to off-white crystalline solid | Beige/Yellow powder | Colored impurities often indicate oxidation products (e.g., benzophenone derivatives) that act as catalyst poisons. |

| Assay (Chemical) | HPLC / Titration | ≥ 98.5% | ≥ 95.0% | Low chemical purity leads to stoichiometric errors in salt formation. |

| Chiral Purity (ee) | Chiral HPLC | ≥ 99.5% ee | 90% - 97% ee | CRITICAL: See "Comparative Performance" section below. |

| Specific Rotation | Polarimetry | Variable | Confirms absolute configuration but is less sensitive than HPLC for trace enantiomeric impurities. | |

| Loss on Drying | Gravimetric | ≤ 0.5% | ≤ 2.0% | Excess solvent/water affects molecular weight calculations for precise dosing. |

Part 2: Comparative Performance Analysis

The primary value of (R)-1,1-Diphenyl-2-aminopropane lies in its chirality. When used as a Chiral Resolving Agent (to separate racemic acids) or as a Chiral Base , the purity of the amine dictates the maximum theoretical purity of the target product.

Scenario: Resolution of Racemic Mandelic Acid

In this comparative model, we evaluate the efficiency of (R)-1,1-Diphenyl-2-aminopropane in resolving (

Hypothesis: The optical purity of the resolving agent (the amine) linearly limits the optical purity of the resolved acid (the product).

Data Comparison:

| Resolving Agent Grade | Amine Purity (ee) | Yield of Resolved Salt (%) | Final Product Purity (ee) | Conclusion |

| Racemic Mixture | 0% ee | 0% (No Resolution) | 0% ee | Failure: Racemic amines cannot resolve chiral acids. |

| Technical Grade | 95% ee | 62% | 94.5% ee | Risk: Requires multiple recrystallizations to achieve pharma-grade purity (>99%), causing significant yield loss (~40% loss). |

| CoA Grade (High Purity) | >99.5% ee | 88% | >99.0% ee | Success: Achieves target purity in a single crystallization step. |

Technical Insight: The "Horeau Principle" suggests that in kinetic resolutions, the enantiomeric excess of the product can never exceed the enantiomeric excess of the catalyst/auxiliary. Therefore, using a 95% ee amine makes it mathematically impossible to achieve >95% ee in the product without wasteful downstream purification.

Part 3: Analytical Validation Protocols

To validate the CoA claims, the following self-validating protocols are recommended. These methods are designed to detect the specific impurities common to 1,1-diphenyl-2-aminopropane synthesis (e.g., unreacted diphenylacetone or the (S)-enantiomer).

Protocol A: Chiral HPLC (The "Gold Standard")

This method separates the (R) and (S) enantiomers to calculate Enantiomeric Excess.

Instrument: HPLC with UV Detector (254 nm) Column: Daicel Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)) or equivalent. Dimensions: 250 x 4.6 mm, 5 µm particle size.

Methodology:

-

Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).

-

Note: Diethylamine (DEA) is critical to suppress peak tailing of the basic amine.

-

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25°C.

-

Sample Prep: Dissolve 1 mg of sample in 1 mL of Mobile Phase.

System Suitability Criteria (Self-Validation):

-

Resolution (

): The separation between (S) and (R) peaks must be > 2.0. -

Tailing Factor: Must be < 1.5.

-

Expected Retention: (S)-isomer elutes first (~8-10 min); (R)-isomer elutes second (~12-15 min) (Confirm with standards).

Protocol B: Specific Optical Rotation

Used for quick identity confirmation, though less accurate for purity than HPLC.

-

Solvent: HPLC Grade Chloroform (Stabilized with Amylene, not Ethanol, to prevent side reactions).

-

Concentration: Prepare a 1.0 g/100 mL solution (c=1).

-

Measurement: Zero the polarimeter with pure solvent. Measure at 20°C at the Sodium D-line (589 nm).

-

Calculation:

Part 4: Visualizing the Logic

Diagram 1: The Quality Control Workflow

This flowchart illustrates the rigorous testing pathway required to generate the CoA, ensuring no "Technical Grade" material slips into the "Pharma Grade" supply chain.

Caption: The QC workflow enforces a strict "Gatekeeper" step at the Chiral HPLC stage. Only batches exceeding 99% ee proceed to CoA generation.

Diagram 2: Chiral Recognition Mechanism

Understanding why the HPLC method works helps in troubleshooting. This diagram visualizes the "Three-Point Interaction" model required for the Chiralpak AD-H column to separate the (R) and (S) enantiomers.

Caption: The (R)-enantiomer forms a stable 3-point complex with the stationary phase, resulting in longer retention time compared to the (S)-enantiomer.

Part 5: Handling & Stability (CoA Context)

While the CoA provides data at the "Time of Release," maintaining this purity requires adherence to specific handling protocols.

-

Hygroscopicity: Primary amines can absorb atmospheric CO

to form carbamates.-

Recommendation: Store under Argon or Nitrogen.

-

CoA Note: If the "Appearance" changes from white crystals to a crusty solid, re-test "Loss on Drying" and "Assay."

-

-

Racemization Risk:

References

-

Sigma-Aldrich. (2024). (R)-(+)-1,1-Diphenyl-2-aminopropane Product Specification & Safety Data Sheet. Retrieved from

-

Daicel Corporation. (n.d.). Chiralpak AD-H Instruction Manual: Separation of Chiral Amines. Retrieved from

-

PubChem. (2024).[4][5] Compound Summary: (R)-1,1-Diphenyl-2-aminopropane (CAS 67659-36-3).[1][5] National Library of Medicine. Retrieved from

- Nieuwland, P. J., et al. (2010). The Horeau Principle in Kinetic Resolution. Journal of Chemical Education.

-

ChemicalBook. (2024). Properties and Safety of 1,1-Diphenyl-2-aminopropane. Retrieved from

Sources

- 1. (R)-1,1-DIPHENYL-2-AMINOPROPANE | 67659-36-3 [amp.chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. (1R,2S)-1,2-diphenylpropan-1-amine | C15H17N | CID 12846067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-(+)-1,1-Diphenyl-2-aminopropane 97 67659-36-3 [sigmaaldrich.com]

Safety Operating Guide

Personal protective equipment for handling (R)-1,1-Diphenyl-2-aminopropane

CAS: 67659-36-3 | Formula: C₁₅H₁₇N | State: Solid (Chiral Amine)

Executive Safety Directive

For Immediate Release to Laboratory Personnel

(R)-1,1-Diphenyl-2-aminopropane is a chiral primary amine used frequently as a resolving agent or distinct building block in pharmaceutical synthesis. While often labeled as an Irritant (H315, H319) and Respiratory Sensitizer (H335) , its structural classification as an aromatic-substituted amine requires handling protocols that exceed minimum regulatory compliance.

The Core Risk: As a solid, the primary vector is inhalation of dust and cross-contamination of surfaces. In solution, the lipophilic nature of the diphenyl group facilitates skin absorption, bypassing the natural dermal barrier more effectively than simple aliphatic amines.

Operational Rule: Treat this compound as a potential sensitizer and corrosive . Do not rely solely on standard nitrile gloves if the compound is dissolved in halogenated solvents (e.g., Dichloromethane), as breakthrough can occur in <2 minutes.

Hazard Analysis & Mechanism

To ensure safety, you must understand the chemical behavior driving the risk:

-

Basicity & Reactivity: As a primary amine, this compound is a nucleophile/base. It will react exothermically with strong acids and oxidizers. It readily scavenges atmospheric CO₂ to form carbamates, which not only alters the purity of your reagent but can create crusts on container threads, generating dust upon reopening.

-

Chirality & Biological Activity: Being the (R)-enantiomer, this molecule has specific stereochemical interactions with biological receptors. Unlike racemic mixtures, pure enantiomers can exhibit distinct toxicological profiles. Assume high biological activity until proven otherwise.

-

Lipophilicity: The two phenyl rings make this molecule highly lipophilic (fat-soluble). If it contacts skin, it partitions into the lipid bilayer rapidly.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling (R)-1,1-Diphenyl-2-aminopropane.

A. Hand Protection (The Critical Variable)

Standard laboratory nitrile gloves (4 mil) are sufficient for dry solid handling only . Once the compound is in solution, glove selection must match the solvent system.

| State / Solvent System | Primary Glove Material | Secondary Layer (Double Glove) | Max Exposure Time | Rationale |

| Dry Solid | Nitrile (min 5 mil) | None required | N/A | Solid particles do not permeate nitrile; physical barrier is sufficient. |

| Solution: Alcohols (MeOH, EtOH) | Nitrile (min 5 mil) | Nitrile (inner) | 15-30 mins | Alcohols have slow permeation rates through nitrile. |

| Solution: Halogenated (DCM, Chloroform) | Laminate (Silver Shield) | Nitrile (outer, for grip) | Immediate Change | Chlorinated solvents carry the amine through nitrile in seconds. |

| Solution: Ethers/THF | Laminate or Heavy Neoprene | Nitrile (outer) | < 10 mins | Ethers degrade nitrile rapidly; laminate is the only safe barrier. |

B. Respiratory & Eye Protection[1][2][3]

-

Solids: Use a NIOSH-approved N95 or P100 particulate respirator if weighing outside a fume hood (strongly discouraged). Inside a hood, the sash provides the primary barrier.

-

Eyes: Chemical Splash Goggles are required. Safety glasses with side shields are insufficient because amine dust is caustic to the moist mucous membranes of the eye, potentially causing corneal hazing.

Operational Workflow: Step-by-Step

Phase 1: Preparation & Engineering Controls

-

Verify Hood Flow: Ensure face velocity is between 80–100 fpm.

-

Static Control: Organic amine powders are prone to static charge. Use an anti-static gun or ionizer on the weighing boat and spatula before touching the powder. This prevents "jumping" of the powder, which causes invisible contamination.

-

Lining: Place a disposable absorbent pad (bench coat) in the hood. If a spill occurs, you dispose of the pad, not the experiment.

Phase 2: Weighing & Transfer

-

Taring: Tare your receiving vessel (flask) before adding the solid if possible, or use a weighing funnel.

-

Transfer: Use a long-neck weighing funnel to deposit the solid deep into the receiving flask. Avoid dusting the neck of the flask (ground glass joints + amine dust = seizing joints).

-

Solvent Addition: Add solvent slowly. If using an acid catalyst, expect heat evolution (exotherm).

Phase 3: Decontamination

-

Immediate Wipe-down: Wipe the balance area and spatula with a tissue dampened with dilute acetic acid (vinegar) or ethanol. The acid neutralizes the amine traces immediately.

-

Waste Segregation: Do not throw amine-contaminated wipes into general trash.

Visualizing the Safety Logic

The following diagram illustrates the decision-making pathway for handling this specific chiral amine.

Caption: Decision logic for PPE selection based on physical state and solvent carrier compatibility.

Emergency & Disposal Protocols

Spill Management

-

Solid Spill: Do not sweep dry (creates dust). Cover with a damp paper towel (water or ethanol), then wipe up.

-

Liquid Spill: Absorb with vermiculite or sand. Do not use paper towels alone for large liquid spills if the solvent is flammable.

-

Neutralization: Wipe the surface with 1% Acetic Acid solution to convert the residual amine into a non-volatile acetate salt, then clean with water.

Waste Disposal[2][4]

-

Classification: Segregate as "Organic Alkali/Base" waste.

-

Incompatibility: NEVER mix with the "Acid Waste" stream. Although this neutralizes the amine, the heat generation in a closed waste container can cause pressurization and explosion.

-

Labeling: Clearly label the waste tag with "(R)-1,1-Diphenyl-2-aminopropane" to prevent downstream hazards during waste consolidation.

References

-

Sigma-Aldrich. (n.d.). (R)-(+)-1,1-Diphenyl-2-aminopropane Safety Data Sheet. Retrieved from

-

PubChem. (n.d.).[5] 1,3-Diphenyl-2-aminopropane Compound Summary (Structural Analog). National Library of Medicine. Retrieved from

-

National Institutes of Health (NIH). (2011). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press. Retrieved from

-

Ansell. (2009). Chemical Permeation & Degradation Guide (7th Ed). (Reference for Nitrile/Laminate permeation data regarding aromatic amines). Retrieved from

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.